molecular formula C12H17NO2 B099803 m-(Diethylamino)phenyl acetate CAS No. 18997-95-0

m-(Diethylamino)phenyl acetate

Cat. No. B099803
CAS RN: 18997-95-0
M. Wt: 207.27 g/mol
InChI Key: SUQCWYXUPPYMOQ-UHFFFAOYSA-N
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Description

M-(Diethylamino)phenyl acetate, also known as DEAPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DEAPA is a colorless liquid that is soluble in water and organic solvents. In

Scientific Research Applications

M-(Diethylamino)phenyl acetate has been studied extensively for its potential applications in various fields of science. It has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. m-(Diethylamino)phenyl acetate has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The exact mechanism of action of m-(Diethylamino)phenyl acetate is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms, leading to cell death. m-(Diethylamino)phenyl acetate has also been shown to inhibit the activity of enzymes involved in the replication of viruses, making it a potential antiviral agent.
Biochemical and Physiological Effects:
m-(Diethylamino)phenyl acetate has been shown to have low toxicity in vitro, indicating that it may have a favorable safety profile for use in humans. However, further studies are needed to determine the long-term effects of m-(Diethylamino)phenyl acetate on human health.

Advantages and Limitations for Lab Experiments

M-(Diethylamino)phenyl acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when properly prepared. Additionally, m-(Diethylamino)phenyl acetate has a low molecular weight, making it easy to handle and transport. However, m-(Diethylamino)phenyl acetate has some limitations, including its instability in acidic and alkaline conditions, which can limit its potential applications.

Future Directions

There are several future directions for research on m-(Diethylamino)phenyl acetate. One potential area of study is the development of new drugs based on m-(Diethylamino)phenyl acetate's antibacterial, antifungal, and antiviral properties. Additionally, further research is needed to determine the mechanism of action of m-(Diethylamino)phenyl acetate and its potential effects on human health. Finally, the synthesis method for m-(Diethylamino)phenyl acetate can be optimized to increase yield and purity, making it a more cost-effective and useful compound for scientific research.
Conclusion:
In conclusion, m-(Diethylamino)phenyl acetate is a promising chemical compound with potential applications in various fields of science. Its unique properties, including its antibacterial, antifungal, and antiviral properties, make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of m-(Diethylamino)phenyl acetate and its potential effects on human health.

Synthesis Methods

M-(Diethylamino)phenyl acetate can be synthesized through the reaction between m-(diethylamino)aniline and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of m-(Diethylamino)phenyl acetate and acetic acid as a byproduct. The purity of the final product can be improved through recrystallization or distillation.

properties

IUPAC Name

[3-(diethylamino)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)11-7-6-8-12(9-11)15-10(3)14/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQCWYXUPPYMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC=C1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172439
Record name m-(Diethylamino)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-(Diethylamino)phenyl acetate

CAS RN

18997-95-0
Record name Phenol, 3-(diethylamino)-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18997-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-(Diethylamino)phenyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018997950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-(Diethylamino)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-(diethylamino)phenyl acetate
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